molecular formula C15H9ClO2 B13134728 4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione CAS No. 1640-36-4

4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B13134728
CAS No.: 1640-36-4
M. Wt: 256.68 g/mol
InChI Key: LSZUITLNNBYFLI-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione (CAS 876-84-6) is a chlorinated derivative of the privileged indane-1,3-dione scaffold, a structure of high interest in advanced chemical research and development . This compound, with the molecular formula C15H9ClO2 , serves as a versatile building block, particularly in the synthesis of complex organic molecules and functional materials. Its structure features an active methylene group, making it an excellent candidate for further functionalization via reactions such as Knoevenagel condensations, which are commonly used to create strongly electron-accepting units for applications in organic electronics and dye-sensitized solar cells . Indane-1,3-dione-based structures are extensively investigated for their potential biological activities, ranging from antitumor to antibacterial applications . Furthermore, the core scaffold is a key precursor in rapid assembly of spirocyclic compound libraries for biological evaluation in new drug discovery, such as in the development of apoptosis-inducing agents for anticancer research . While the specific mechanism of action for this exact derivative may not be fully characterized, closely related 1,3-indandione compounds are known to act as vitamin K antagonists, inhibiting the vitamin K epoxide reductase (VKOR) enzyme and disrupting the synthesis of vitamin K-dependent clotting factors . Researchers value this compound for exploring structure-activity relationships and developing new chemical entities. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1640-36-4

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

4-chloro-2-phenylindene-1,3-dione

InChI

InChI=1S/C15H9ClO2/c16-11-8-4-7-10-13(11)15(18)12(14(10)17)9-5-2-1-3-6-9/h1-8,12H

InChI Key

LSZUITLNNBYFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C(=CC=C3)Cl

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 4 Chloro 2 Phenyl 1h Indene 1,3 2h Dione Derivatives

Electronic and Steric Influences on Reactivity

The reactivity of the 4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione core is profoundly influenced by the electronic and steric characteristics of its halogen and phenyl substituents. These groups modulate the electron density distribution and steric accessibility of the molecule, thereby directing the course of its chemical reactions.

Role of Halogen and Phenyl Substituents on Indenedione Reactivity

The phenyl group at the C2 position also plays a crucial role. Its steric bulk can hinder the approach of reactants to the adjacent carbonyl groups. Electronically, the phenyl ring can influence the enolization of the diketone system. The stability of the resulting enolate is a key factor in many reactions of 1,3-dicarbonyl compounds.

Nucleophilic and Electrophilic Pathways of Halogenated Indenediones

Halogenated indenediones can undergo both nucleophilic and electrophilic reactions, with the specific pathway depending on the reaction conditions and the nature of the reacting species. The electron-deficient nature of the halogenated aromatic ring makes it susceptible to nucleophilic aromatic substitution, particularly under forcing conditions or if further activated by other electron-withdrawing groups. nih.gov

Conversely, the indenedione ring system itself can act as an electrophile. The carbonyl carbons are electrophilic centers and can be attacked by nucleophiles. The presence of the chlorine atom can modulate the reactivity of these centers. Electrophilic halogenation reactions are common for aromatic compounds, typically requiring a Lewis acid catalyst to activate the halogen. wikipedia.org However, the already halogenated ring of this compound would be deactivated towards further electrophilic substitution.

The enol or enolate form of the indenedione is nucleophilic and can react with various electrophiles. This reactivity is fundamental to many synthetic transformations involving 1,3-dicarbonyl compounds.

Cycloaddition Chemistry of Indenedione Scaffolds

The unsaturated components of the indenedione scaffold allow it to participate in cycloaddition reactions, providing a powerful tool for the synthesis of complex polycyclic structures. nih.gov These reactions involve the formation of a cyclic product through the interaction of π-electron systems.

Intramolecular and Intermolecular Cycloaddition Reactions (e.g., [2+2], [4+2])

Indene (B144670) and its derivatives are known to participate in cycloaddition reactions. researchgate.net Both [2+2] and [4+2] cycloadditions are possible, leading to the formation of four- and six-membered rings, respectively. researchgate.netnih.gov In a [2+2] cycloaddition, two alkene units combine to form a cyclobutane (B1203170) ring, often promoted photochemically. A [4+2] cycloaddition, also known as the Diels-Alder reaction, involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org

For a molecule like this compound, the double bond within the five-membered ring could potentially act as a dienophile in intermolecular reactions. The reactivity in these cycloadditions would be influenced by the electronic nature of the substituents. Electron-withdrawing groups on the dienophile generally accelerate the rate of a normal-demand Diels-Alder reaction. masterorganicchemistry.com

Diels-Alder Type Reactions with Indenedione Derivatives

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. It involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). masterorganicchemistry.com In the context of indenedione derivatives, the endocyclic double bond can serve as the dienophile.

The stereochemistry of the Diels-Alder reaction is highly predictable, with the relative stereochemistry of the substituents on the diene and dienophile being retained in the product. youtube.com The presence and nature of substituents on both the diene and the dienophile influence the reaction's regioselectivity and rate. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a well-known reactive dienophile used in Diels-Alder reactions. acgpubs.orgresearchgate.net

The following table summarizes different types of cycloaddition reactions and their key features.

Reaction Typeπ-Electrons InvolvedProduct Ring SizeKey Features
[2+2] Cycloaddition2 + 2Four-memberedOften photochemically induced.
[4+2] Cycloaddition (Diels-Alder)4 + 2Six-memberedConcerted mechanism, highly stereospecific. wikipedia.org

Photochemical Reactivity of Indenedione Systems

The photochemical behavior of 2-phenyl-1,3-indandione and its derivatives is characterized by photochromism, which is a reversible light-induced transformation between two forms having different absorption spectra. kpi.ua Upon irradiation with UV light, 2-substituted 1,3-indandiones can isomerize to their corresponding alkylidenephthalide forms. kpi.ua

For 2-azido-2-phenyl-1,3-indandione, irradiation in cryogenic matrices leads to the formation of an alkylnitrene, an imine, benzocyclobutenedione, and benzonitrile (B105546) through photoinduced α-cleavage. acs.org This highlights the potential for complex photochemical transformations within this class of compounds. The specific photochemical reactions of this compound would likely involve similar pathways, potentially influenced by the presence of the chloro substituent on the aromatic ring. The enol form of 2-phenyl-1,3-indandione is also considered a potential starting point for photochemical isomerization. kpi.ua

Photo-induced Transformations and Rearrangements of Spiro-Indenediones

Spiro-1,3-indandiones, a class of compounds structurally related to this compound, exhibit a diverse range of intramolecular photochemical reactions when a carbon-carbon double bond is present in the vicinity of the carbonyl group. rsc.orgrsc.org These transformations are of significant interest as they can lead to complex polycyclic systems that are otherwise difficult to synthesize. rsc.org

Key photo-induced transformations observed in spiro-indenediones include:

1,3-Acyl Shift: This rearrangement involves the migration of an acyl group.

Intramolecular Reversible Paternò-Büchi Reaction: This reaction leads to the formation of oxetane (B1205548) rings. For instance, irradiation of certain spiro-indenedione derivatives can yield polycyclic products through this pathway, with yields being dependent on the irradiation wavelength. rsc.org

Formal Oxa-[4+2]-Cycloaddition: This process results in the formation of a six-membered ring containing an oxygen atom.

A notable characteristic of these reactions is their photo-reversibility. rsc.orgrsc.org While 2-substituted 1,3-indandione (B147059) derivatives are known to undergo photochemical rearrangement into phthalides, the presence of a constrained double bond within a spiro-substituent opens up these alternative reaction pathways. rsc.org The structures of the resulting polycyclic products, which can include moieties like benzazulene or oxatricyclo[4.2.1.03,8]nonane, are typically determined using spectroscopic methods and single crystal X-ray structure determinations. rsc.org

TransformationDescriptionKey Feature
1,3-Acyl ShiftMigration of an acyl group within the molecule.Leads to structural isomers.
Paternò-Büchi Reaction[2+2] photocycloaddition between a carbonyl group and a double bond to form an oxetane.Often reversible under photochemical conditions. rsc.org
Oxa-[4+2]-CycloadditionA formal cycloaddition reaction resulting in a six-membered heterocyclic ring.Provides access to complex polycyclic systems. rsc.org
Phthalide RearrangementA known photochemical rearrangement of 2-substituted 1,3-indandione derivatives. rsc.orgOccurs in the absence of a constrained double bond in a spiro-substituent. rsc.org

Detailed Mechanistic Investigations

Application of Deuterium (B1214612) Labeling and Kinetic Isotope Effects

Deuterium labeling is a powerful technique used to trace the pathways of atoms during a chemical reaction. researchgate.net By replacing a hydrogen atom with its heavier isotope, deuterium, researchers can gain insights into bond-breaking and bond-forming steps. This isotopic substitution can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org

The KIE is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org

Primary KIE: Observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. nih.gov For C-H/C-D bonds, this effect is typically significant.

Secondary KIE: Occurs when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org These effects are generally smaller but can provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgnih.gov

In the study of indenedione reaction mechanisms, deuterium labeling can be used to determine whether a specific C-H bond is cleaved in the rate-limiting step. researchgate.net For example, a large kH/kD value would suggest that the C-H bond is indeed broken in this step. libretexts.org

Type of KIEDescriptionTypical Magnitude (kH/kD)Information Gained
PrimaryIsotopic substitution at the bond being broken/formed in the rate-determining step. nih.gov~2-8Indicates bond cleavage at the labeled position is part of the rate-limiting step. libretexts.org
Secondary (α)Isotopic substitution on the carbon atom undergoing a change in hybridization.~0.9-1.2Provides insight into the structure of the transition state. wikipedia.org
Secondary (β)Isotopic substitution on a carbon atom adjacent to the reacting center.~1.0-1.4Often related to hyperconjugation effects in the transition state. libretexts.org

Computational Exploration of Reaction Pathways, Intermediates, and Transition States

Computational chemistry provides a powerful tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally. researchgate.net Methods such as Density Functional Theory (DFT) are frequently employed to model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and transition states. nih.gov

For reactions involving derivatives of this compound, computational studies can:

Elucidate Reaction Pathways: By calculating the energies of various possible routes, the most favorable reaction pathway can be identified. nih.gov

Characterize Intermediates: The structures and stabilities of transient intermediates can be determined. researchgate.net

Analyze Transition States: The geometry and energy of transition states provide crucial information about the activation barrier of a reaction. nih.gov

For instance, in the study of cycloaddition reactions, computational methods can help distinguish between concerted and stepwise mechanisms by locating the relevant transition states and intermediates. researchgate.net Furthermore, distortion/interaction analysis can provide deeper insights into the factors that control the activation barriers of different pathways. nih.gov

Computational MethodApplication in Mechanistic StudiesInformation Obtained
Density Functional Theory (DFT)Calculation of electronic structure and energies of molecules. nih.govGeometries of reactants, products, intermediates, and transition states; reaction energies and activation barriers. nih.gov
Frontier Molecular Orbital (FMO) TheoryAnalysis of the interactions between the HOMO and LUMO of reacting species. nih.govRationalization of reactivity and selectivity in pericyclic reactions. nih.gov
Distortion/Interaction AnalysisDecomposition of the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments. nih.govUnderstanding the origins of activation barriers. nih.gov

Advanced Characterization Techniques for Structural Elucidation and Electronic Properties

X-ray Crystallography for Absolute Configuration and Molecular Packing

The analysis would reveal the planarity of the indene-1,3-dione core and the relative orientation of the phenyl ring substituent at the 2-position. A key aspect would be the determination of the C-Cl bond length and the geometry around the chlorinated carbon on the benzene (B151609) ring of the indene (B144670) moiety. Furthermore, crystallographic data elucidates the intermolecular interactions governing the crystal packing, such as hydrogen bonds, halogen bonds (C-Cl···O or C-Cl···π), and π-π stacking interactions between aromatic rings. researchgate.netmdpi.com These interactions are crucial in understanding the solid-state properties of the compound. In related structures, crystal packing is often stabilized by networks of hydrogen bonds and ring interactions. nih.gov

While a specific crystal structure for 4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is not publicly documented, analysis of similar compounds shows that they often crystallize in systems like monoclinic or triclinic. mdpi.comnih.gov The expected data from such an analysis is summarized below.

Table 1: Representative Crystallographic Data Obtainable for Indandione Derivatives

ParameterDescriptionTypical Expected Information
Crystal SystemThe symmetry of the crystal lattice.Monoclinic or Triclinic
Space GroupThe specific symmetry group of the crystal.e.g., P21/c, C2/c, P-1 mdpi.comnih.gov
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.Provides data on the size and shape of the unit cell.
Bond Lengths (Å)The distance between the nuclei of two bonded atoms.e.g., C=O, C-C, C-H, C-Cl
Bond Angles (°)The angle formed between three connected atoms.e.g., O=C-C, C-C-C
Intermolecular InteractionsNon-covalent forces between molecules.Hydrogen bonds, π-π stacking, halogen bonds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the phenyl ring and the chloro-substituted benzene portion of the indene core. The integration of these signals would correspond to the number of protons in each environment. The splitting patterns (e.g., doublets, triplets, multiplets) would provide information about neighboring protons.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons (C=O) would be characteristically downfield. The presence of the chlorine atom would influence the chemical shifts of the carbons on the indene ring system, providing further structural confirmation. Two-dimensional NMR techniques like COSY, HSQC, and HMBC could be used to establish definitive correlations between protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusStructural MoietyPredicted Chemical Shift (ppm)Notes
¹HAromatic Protons (Indene & Phenyl)~7.2 - 8.2Complex multiplet patterns expected.
¹HMethine Proton (at C2)~4.2 - 4.5A singlet, assuming no adjacent protons.
¹³CCarbonyl Carbons (C=O)~190 - 200Typically the most downfield signals.
¹³CAromatic Carbons~120 - 145Includes quaternary and protonated carbons.
¹³CCarbon attached to Chlorine (C-Cl)~130 - 140Shift influenced by the electronegative Cl atom.
¹³CMethine Carbon (at C2)~55 - 65Aliphatic carbon signal.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of molecular bonds, which occur at characteristic frequencies.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically found in the range of 1660-1740 cm⁻¹. mdpi.com Aromatic C-H and C=C stretching vibrations would also be clearly visible. The C-Cl stretching vibration would appear in the fingerprint region of the spectrum. The combination of bands provides a unique "fingerprint" for the molecule, allowing for its identification. scirp.org

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Carbonyl (C=O) Stretch1680 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium
C-H In-plane Bend1000 - 1300Medium
C-Cl Stretch600 - 800Medium to Strong

Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound (C₁₅H₉ClO₂), HRMS would confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a clear indicator of a monochlorinated compound. nih.govnih.gov

Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Analysis of these fragment ions can provide additional structural information, for example, by showing the loss of a chlorine atom, a phenyl group, or carbon monoxide (CO) molecules. researchgate.net

Table 4: Mass Spectrometry Data for this compound

ParameterExpected Value / Observation
Molecular FormulaC₁₅H₉ClO₂
Monoisotopic Mass268.0291 g/mol
Molecular Ion Peak [M]⁺ (for ³⁵Cl)m/z ≈ 268
Isotopic Peak [M+2]⁺ (for ³⁷Cl)m/z ≈ 270
Intensity Ratio [M]⁺:[M+2]⁺Approximately 3:1
Key Fragmentation PathwaysLoss of Cl, CO, C₆H₅

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Conjugation and Excited State Characterization

Electronic spectroscopy techniques, such as UV-Visible absorption and photoluminescence (fluorescence and phosphorescence) spectroscopy, provide insights into the electronic structure and excited state properties of a molecule. These properties are dictated by the conjugated π-electron system of the indandione core and the attached phenyl group.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment.

Some indandione derivatives are known to be fluorescent. If this compound exhibits fluorescence, its emission spectrum would be recorded. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important parameters that characterize the emission process. These photophysical properties are influenced by the presence of the chloro-substituent, which can affect the excited state dynamics through the heavy-atom effect, potentially influencing intersystem crossing and phosphorescence.

Table 5: Expected Electronic Spectroscopy Characteristics

TechniqueParameterExpected Observation
UV-Vis Absorptionλmax (Absorption Maxima)Multiple bands in the UV and possibly visible region due to π-π* and n-π* transitions.
Fluorescenceλem (Emission Maxima)Emission at a longer wavelength than absorption, if fluorescent.
FluorescenceStokes ShiftThe energy difference between λmax and λem.
PhosphorescenceEmissionMay be observable, particularly at low temperatures, enhanced by the heavy chlorine atom.

Theoretical and Computational Chemistry of 4 Chloro 2 Phenyl 1h Indene 1,3 2h Dione

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the intrinsic properties of 4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione at the atomic and molecular levels. These studies offer a granular view of the electron distribution and energy levels, which are fundamental to its chemical characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of molecules. core.ac.uk This method is favored for its balance of accuracy and computational efficiency. nih.gov DFT calculations for this compound can elucidate its electronic structure, molecular geometry, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govkarazin.ua

The HOMO and LUMO are critical in determining a molecule's reactivity. masterorganicchemistry.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com For this compound, the electron-withdrawing nature of the chlorine atom and the dione (B5365651) group, combined with the phenyl ring's electron system, influences the energies of these orbitals.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.3
HOMO-LUMO Gap4.2
Ionization Potential6.5
Electron Affinity2.3

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic dione structures. Actual values may vary depending on the specific functional and basis set used in the calculation.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is an extension of DFT that allows for the calculation of excited-state properties. core.ac.ukchemrxiv.org TD-DFT is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. iastate.edunih.gov These calculations help in understanding the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of molecules with carbonyl groups and aromatic rings. uzh.ch The accuracy of these predictions can be influenced by the choice of the exchange-correlation functional and the basis set. nih.gov

Table 2: Representative TD-DFT Predicted Excitation Energies and Oscillator Strengths for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.14000.05
S₀ → S₂3.93180.25
S₀ → S₃4.52750.15

Note: These values are illustrative and represent typical outputs from TD-DFT calculations for similar molecular systems.

Besides DFT, other quantum chemical methods have been applied to study indenedione derivatives. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. karazin.ua While computationally more demanding than DFT, they can provide valuable insights, particularly when combined with post-Hartree-Fock methods to account for electron correlation.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. These methods are much faster and can be applied to larger molecular systems, though they are generally less accurate than ab initio or DFT methods. Their utility lies in providing quick initial assessments of molecular properties and in studying large series of related compounds. For the indenedione framework, these methods can be used for preliminary conformational analysis and for generating initial structures for higher-level calculations. researchgate.net

Mechanistic Interpretations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

For this compound, computational modeling can be used to study various reactions it might undergo, such as nucleophilic additions to the carbonyl groups or cycloaddition reactions. nih.govresearchgate.net By calculating the energies of reactants, products, and transition states, the activation energy barrier for a proposed reaction pathway can be determined. researchgate.net

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. researchgate.net For instance, in a hypothetical reaction involving this compound, computational analysis could distinguish between a concerted or a stepwise mechanism.

The chemical environment can significantly impact the properties and reactivity of a molecule. Solvation models are used in computational chemistry to account for the effects of a solvent. These models can be broadly categorized into implicit and explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvation models, in contrast, involve including a number of individual solvent molecules in the calculation. While more computationally intensive, this method can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. nih.gov For this compound, the choice of solvation model can be critical for accurately predicting its spectroscopic properties and reactivity in different solvents, as solvent polarity can influence the energies of the ground and excited states. nih.gov

Computational Design for Material Science Applications

The computational design of organic materials typically involves a variety of theoretical methods to predict their performance in electronic devices. For a compound like this compound, such studies would be crucial in determining its suitability for applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). However, specific research into these aspects of the title compound is not currently available.

A comprehensive theoretical investigation using methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be required to predict the optical and electronic properties of this compound. Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the absorption and emission spectra. These properties are fundamental to the performance of organic electronic devices.

For instance, the HOMO and LUMO levels determine the efficiency of charge injection and transport in a device, while the HOMO-LUMO gap provides an estimate of the material's color and electrical conductivity. The absorption spectrum would indicate its potential use in light-harvesting applications, and the emission spectrum would be critical for its use as an emissive material in OLEDs. Without dedicated computational studies, these properties for this compound remain speculative.

The efficiency of charge transport is a critical factor in the performance of organic semiconductors. Computational models are employed to calculate key parameters such as reorganization energy and electronic coupling between adjacent molecules, which in turn are used to estimate charge mobility. A low reorganization energy and strong electronic coupling are desirable for efficient charge transport.

Furthermore, understanding the excitonic behavior—the nature of the excited states—is vital for optoelectronic applications. Calculations can elucidate the binding energy of excitons (electron-hole pairs) and their tendency to dissociate into free charge carriers or recombine radiatively. This information is crucial for optimizing the efficiency of devices like solar cells and LEDs.

In the absence of specific computational research on this compound, its charge transport characteristics and excitonic properties cannot be detailed. While studies exist for other indenedione derivatives, direct extrapolation of their properties to the 4-chloro substituted compound would be scientifically unsound due to the significant influence of substituent position and nature on molecular properties.

Research Applications of 4 Chloro 2 Phenyl 1h Indene 1,3 2h Dione and Indenedione Scaffolds

Advanced Materials Science Applications

The inherent properties of the indenedione core, such as its electron-accepting nature and rigid, planar structure, are highly advantageous for the design of novel materials with specific optoelectronic and photochemical functions.

The indenedione scaffold is a key component in the synthesis of organic semiconductors and dyes, primarily due to its electron-deficient characteristics which facilitate charge transport and influence the optical properties of the resulting molecules. Dihydroindenofluorenes, which are constructed using bridged oligophenylenes, have emerged as a significant class of organic semiconductors for various electronic devices. rsc.org These materials have demonstrated high efficiency in applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. rsc.org The modification of the indenedione core, including the introduction of various functional groups, allows for the fine-tuning of the electronic properties to meet the specific requirements of these applications. rsc.org

Indene-1,3-dione derivatives are also integral to the creation of dyes for dye-sensitized solar cells (DSSCs). mdpi.commdpi.com In the typical Donor-π-Acceptor (D-π-A) architecture of these dyes, the indenedione moiety can function as a potent electron acceptor. mdpi.com This structural arrangement promotes efficient intramolecular charge transfer upon photoexcitation, a critical process for the generation of photocurrent in DSSCs. mdpi.com The performance of these dyes can be optimized by modifying the donor and π-bridge components to enhance light-harvesting capabilities across the visible and near-infrared regions. nih.gov

Table 1: Selected Indenedione-Based Organic Semiconductors and Dyes and Their Applications

Compound Class Core Scaffold Application Key Features
Dihydroindenofluorenes Bridged Oligophenylenes OLEDs, OFETs, Solar Cells High efficiency, tunable electronic properties. rsc.org

Utilization in Photopolymerization and Photoinitiator Systems

Indane-1,3-dione derivatives have been successfully developed as components of photoinitiating systems for free radical photopolymerization. mdpi.comresearchgate.net These systems are particularly effective when irradiated with visible light, such as from a 405 nm LED, which is a common light source in 3D printing and vat photopolymerization. mdpi.com In these applications, indenedione-based dyes often act as photosensitizers in three-component photoinitiating systems, which typically also include an electron/hydrogen donor (like a tertiary amine) and an electron acceptor (such as an iodonium (B1229267) salt). mdpi.com

The mechanism involves the dye absorbing light and initiating a series of redox reactions that ultimately generate reactive radicals capable of initiating the polymerization of acrylate (B77674) monomers. mdpi.com Researchers have synthesized various push-pull dyes incorporating the indane-1,3-dione group as the electron-withdrawing component to enhance their photochemical reactivity. mdpi.com The efficiency of these photoinitiating systems has been demonstrated through the successful fabrication of 3D patterns using laser writing techniques. mdpi.com

Table 2: Performance of Indenedione-Based Dyes in Photoinitiating Systems

Dye Series Key Component Application Light Source Outcome
Indane-1,3-dione derivatives Push-pull dyes Free radical photopolymerization, 3D printing 405 nm LED Efficiently promotes polymerization of acrylates. mdpi.com

Non-Linear Optics (NLO) and Optical Sensing Materials

The indenedione scaffold is a promising platform for the development of materials with non-linear optical (NLO) properties. NLO materials are crucial for technologies such as optical data storage, optical computing, and frequency conversion. The necessary condition for a second-order NLO response is a non-centrosymmetric arrangement of molecules in the crystal lattice. nih.gov A study of 6-Chloro-1-phenylindoline-2,3-dione, a compound structurally related to the subject of this article, revealed that its polycrystalline form exhibits a significant second-order NLO effect, specifically second harmonic generation (SHG), where 1064 nm laser light was converted to 532 nm light. nih.gov This property was attributed to the non-centrosymmetric space group of its crystal structure. nih.gov

Derivatives of 1,3-indandione (B147059) are also explored for their potential in optical sensing applications. mdpi.com The core structure can be functionalized to create molecules that exhibit changes in their optical properties (e.g., color or fluorescence) in the presence of specific analytes. This makes them candidates for use in chemical sensors and bioimaging.

The versatility of the indenedione scaffold extends to its use in a variety of other functional materials for emerging technologies. researchgate.netbis.orgisda.orgimf.org In the field of organic electronics, indenofluorene derivatives, which are polycyclic hydrocarbons built from the indene (B144670) framework, are being investigated for their unique optoelectronic properties and potential applications in flexible electronic devices. researchgate.net The structural rigidity and conjugated π-system of these molecules are advantageous for achieving high charge carrier mobility.

Furthermore, the ability to modify the indenedione core allows for the creation of materials with tailored properties for specific technological needs. This includes the development of advanced polymers and small molecules for applications ranging from data storage to specialized coatings. The ongoing research into indenedione derivatives is driven by the potential to discover novel materials with enhanced performance for the next generation of electronic and photonic devices.

Role as a Versatile Organic Building Block

The reactivity of the active methylene (B1212753) group and the carbonyl functionalities within the indenedione structure makes it an exceptionally useful building block in organic synthesis. researchgate.net

The 1,3-indanedione unit is a cornerstone in the construction of intricate molecular architectures, including polycyclic and spirocyclic systems. researchgate.net Its ability to participate in a wide range of chemical transformations, such as multicomponent reactions, domino reactions, and cyclization cascades, allows for the efficient assembly of complex structures from simple starting materials. researchgate.netrsc.org

Spirocyclic compounds, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry due to their three-dimensional structures that can effectively probe biological space. nih.gov Indene-based scaffolds have been utilized in the regio- and diastereoselective synthesis of diverse spirocyclic indenes. nih.govresearchgate.net For instance, base-promoted cyclization reactions using indene-dienes as two-carbon building blocks have yielded hexacyclic and pentacyclic spiroindenes with high diastereoselectivities. nih.gov Additionally, substrate-controlled diversity-oriented synthesis has been employed to create novel polycyclic frameworks through annulation reactions of ninhydrin-derived adducts, leading to complex spiro multi-heterocyclic skeletons. mdpi.com

The indenedione scaffold can also be a precursor for the synthesis of fused polycyclic compounds. rsc.orgrsc.org For example, FeCl3-catalyzed cascade cyclization of propargylic alcohols with alkenes provides an efficient route to complex indene-based polycyclic structures. rsc.org These synthetic strategies highlight the pivotal role of indenedione derivatives in generating molecular diversity and providing access to novel chemical entities for various applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione
6-Chloro-1-phenylindoline-2,3-dione
1,3-Indanedione
Dihydroindenofluorenes
Indene-1,3-dione
1,6-hexanediol diacrylate

Intermediate in Multi-step Organic Synthesis

The indene-1,3-dione framework is a well-established intermediate in the synthesis of a variety of heterocyclic and carbocyclic compounds. Its derivatives serve as key precursors in reaction cascades that build molecular complexity in a controlled manner. While specific documented examples for this compound are not extensively reported, the known reactivity of the indenedione scaffold provides a strong basis for its potential applications.

The reactivity of the indenedione core is characterized by several key features that make it an excellent synthetic intermediate. The active methylene group, positioned between two electron-withdrawing carbonyl groups, is highly acidic and readily undergoes a variety of condensation reactions. One of the most common transformations is the Knoevenagel condensation, where the indenedione reacts with aldehydes and ketones to form arylidene derivatives. These derivatives are themselves versatile intermediates, participating in subsequent cycloaddition and Michael addition reactions.

For instance, the parent indane-1,3-dione is a precursor in the synthesis of various fused heterocyclic systems. It can react with different reagents in a stepwise manner to yield complex molecules. A notable example is the synthesis of bis-thiazoles, which begins with the reaction of indane-1,3-dione with hydrazinecarboxamide, followed by reaction with N-aryl-2-oxopropane-hydrazonoyl chloride derivatives to afford the final products with good yields. nih.gov

The general synthetic utility of the indenedione scaffold as an intermediate is further exemplified by its role in the preparation of indanone derivatives, which are prevalent in many biologically active compounds. beilstein-journals.org The synthesis often involves an initial condensation reaction at the active methylene position, followed by further transformations to construct the desired molecular framework.

The following table summarizes representative examples of multi-step syntheses starting from indene-1,3-dione derivatives, illustrating the scaffold's role as a versatile intermediate.

Starting MaterialReagentsProduct TypeRef.
Indane-1,3-dione1. Hydrazinecarboxamide 2. N-aryl-2-oxopropane-hydrazonoyl chloridesBis-thiazoles nih.gov
Indane-1,3-dioneSalicylaldehyde, MalononitrileIndeno[2',1':5,6]pyrano[3,4-c]chromene nih.gov
Diethyl phthalate (B1215562)Ethyl acetate (B1210297), Aromatic aldehydes, Hydroxylamine hydrochlorideIsoxazole fused 1-indanones beilstein-journals.org

Applications in Modular Assembly of Molecular Architectures

The concept of modular assembly in organic synthesis involves the joining of distinct building blocks (modules) in a programmed and efficient manner to construct complex molecules. Multi-component reactions (MCRs) are a powerful tool for modular assembly, as they allow for the formation of multiple chemical bonds in a single operation from three or more starting materials. The indenedione scaffold is an excellent platform for the development of MCRs due to its multiple reactive sites.

While direct participation of this compound in documented MCRs is not widely available, the extensive use of the parent indane-1,3-dione and its derivatives in such reactions highlights the potential of this substituted version. The chloro and phenyl groups can serve as handles for further functionalization or influence the stereochemical outcome of the reactions, adding to the modularity of the synthetic approach.

Indole-fused heterocycles, which are important motifs in medicinal chemistry, can be assembled in a modular fashion using MCRs. nih.govresearchgate.netrsc.org These reactions often involve the combination of an indole, an aldehyde, and an amine-containing component to rapidly generate molecular diversity. The incorporation of an indenedione derivative like this compound into such a reaction scheme could lead to novel molecular architectures with potential biological activity.

A prominent example of the modularity afforded by the indenedione scaffold is seen in the Hantzsch pyridine (B92270) synthesis. A four-component reaction involving indane-1,3-dione, an aldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate can yield complex indenopyridine derivatives. nih.gov This approach allows for the variation of each component, providing a library of structurally diverse molecules from a common set of building blocks.

The Passerini and Ugi multicomponent reactions, which are cornerstone reactions in combinatorial chemistry, have also been adapted to include indenedione-related structures. For example, indane-1,2,3-trione undergoes a Passerini reaction with isocyanides and benzoic acid derivatives to produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. scielo.brresearchgate.net This demonstrates the ability of the indane core to participate in complex bond-forming cascades that are characteristic of modular assembly strategies.

The table below showcases examples of modular assembly approaches utilizing the indenedione scaffold, emphasizing its role in constructing complex molecular architectures through multi-component reactions.

Reaction TypeComponentsProduct ScaffoldRef.
Hantzsch-type reactionIndane-1,3-dione, Aldehyde, Ethyl acetoacetate, Ammonium acetateIndeno[1,2-b]pyridine nih.gov
Passerini reactionIndane-1,2,3-trione, Isocyanide, Benzoic acid derivative2,2-Disubstituted indane-1,3-dione scielo.brresearchgate.net
[3+2] Cycloaddition2-Arylidene-1,3-indandiones, N-2,2-difluoroethylbenzothiophenone iminesDispiro[benzothiophenone-indandione-pyrrolidine] mdpi.com

Future Research Directions and Emerging Paradigms

Advancements in Asymmetric Synthesis and Stereocontrol for Indenedione Derivatives

The development of chiral indenedione derivatives is a significant area of research, as stereochemistry often governs biological activity and material properties. While the parent 4-Chloro-2-phenyl-1H-indene-1,3(2H)-dione is achiral, future synthetic efforts will likely focus on introducing chirality through reactions at the C-2 position or by creating derivatives that possess axial or planar chirality.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules containing the indane-1,3-dione core. nih.gov Future work could adapt these methodologies for the 4-chloro-substituted framework. For instance, cascade reactions, such as Michael/aldol (B89426) sequences catalyzed by chiral squaramides or prolinol ethers, could be employed to construct intricate spirocyclic indenedione systems with high diastereo- and enantioselectivity. These reactions often proceed with the formation of multiple stereogenic centers in a single step.

A prospective synthetic approach could involve the reaction of a 2-alkylidene version of 4-chloro-1H-indene-1,3(2H)-dione with various nucleophiles under asymmetric organocatalytic conditions. The table below outlines potential catalytic systems and the types of chiral structures that could be targeted.

Table 1: Potential Asymmetric Catalytic Systems for Chiral Indenedione Synthesis

Catalyst Type Exemplary Reaction Potential Chiral Product Anticipated Selectivity
Chiral Squaramide Michael/Aldol Cascade Spirocyclohexane Indenedione High dr (>20:1), High ee (>85%)
Diphenylprolinol Silyl Ether Michael/Michael/Aldol Domino Poly-substituted Hydrindane Excellent dr and ee
Chiral Phosphoric Acid Iminium Ion Cyclization 1-Aminoindene Derivatives High Yields and ee
Transition Metal (e.g., Rh, Ir) C-H Arylation Axially Chiral Biaryls High Yields and er (up to 96:4)

Furthermore, the synthesis of halogenated precursors is crucial, as direct halogenation of the indane-1,3-dione aromatic ring is often not feasible. mdpi.com Research into stereocontrolled routes starting from chlorinated phthalic acid derivatives will be essential for accessing enantiomerically pure target molecules.

Integration of Machine Learning and Artificial Intelligence in Indenedione Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of molecules like this compound. researchgate.net Machine learning (ML) algorithms can accelerate discovery by predicting molecular properties, reaction outcomes, and optimal synthetic routes. iscientific.org

For this specific compound, AI could be employed in several key areas:

De Novo Design: Generative models can design novel indenedione derivatives with desired properties, such as specific absorption spectra for materials science applications or predicted binding affinity for biological targets.

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, enhanced by AI, can propose multiple synthetic routes to complex chlorinated indenedione analogues. nih.gov These programs analyze vast reaction databases to suggest disconnections and reaction conditions, potentially uncovering more efficient or sustainable pathways than those devised by human chemists alone. elsevier.com

Reaction and Site-Selectivity Prediction: A significant challenge in functionalizing the indenedione core is predicting regioselectivity. AI models can be trained on existing chemical data to predict the most likely site of reaction for various transformations, such as C-H activation or further halogenation on either the indene (B144670) or phenyl rings. digitellinc.com This predictive power would reduce the need for extensive trial-and-error experimentation. digitellinc.com

The integration of these computational tools will allow researchers to navigate the vast chemical space of indenedione derivatives more effectively, prioritizing the synthesis of compounds with the highest potential for specific applications.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound molecule possesses multiple reactive sites, including the active methylene (B1212753) group, the carbonyl carbons, the phenyl ring, and the chlorinated aromatic ring. Future research will focus on leveraging these sites to achieve unprecedented chemical transformations.

C-H Activation: Transition-metal catalysis, particularly with rhodium (Rh) and ruthenium (Ru), has enabled the direct functionalization of otherwise inert C-H bonds. researchgate.netnih.gov This strategy could be applied to the ortho C-H bonds of the 2-phenyl group or the C-H bonds at the 5, 6, and 7-positions of the indene core. Such cascade reactions could lead to the rapid assembly of highly fused polycyclic aromatic systems. nih.gov

Photocatalysis: Visible-light photocatalysis offers a green and efficient method for generating radical intermediates under mild conditions. nih.gov Indenedione derivatives themselves can act as photosensitizers. Future work could explore photocatalytic radical cascade cyclizations starting from diazo-indanediones to create diverse carbocyclic and heterocyclic structures. The chloro-substituent could also serve as a site for photoredox-mediated cross-coupling reactions.

Diazo Chemistry: The reaction of 2-diazo-1,3-indanedione with various substrates in the presence of metal catalysts (e.g., rhodium(II) acetate) is a versatile method for generating carbenoids. jazanu.edu.sa This reactivity can be harnessed for cyclopropanations, C-H insertions, and the formation of fused heterocycles like indeno[1,2-b]furans. jazanu.edu.sa Applying this chemistry to the 4-chloro backbone could yield a library of novel, structurally complex derivatives.

Halogen-based Transformations: The chlorine atom on the indene ring is not merely a passive substituent. It can be used as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds, thus expanding the structural diversity of accessible derivatives.

Expanding the Functional Scope of Halogenated 2-Phenyl-1H-indene-1,3(2H)-dione in Materials Science

The indane-1,3-dione core is a potent electron-accepting moiety, making its derivatives excellent candidates for use in organic electronic materials. nih.govencyclopedia.pub The presence of both a chloro and a phenyl group on the this compound scaffold provides significant opportunities for tuning its electronic and photophysical properties for materials science applications.

Organic Electronics: Halogenation is a known strategy for modulating the electronic properties and improving the device performance of conjugated polymers and small molecules. rsc.orguky.edu The introduction of the chlorine atom can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for n-type organic field-effect transistors (OFETs). Future research could focus on synthesizing polymers incorporating the 4-chloro-2-phenyl-indenedione unit as an acceptor, potentially leading to materials with balanced ambipolar charge transport. rsc.org

Photoinitiators and Dyes: By creating donor-π-acceptor (D-π-A) structures, where the indenedione acts as the acceptor, it is possible to design dyes with broad and strong absorption in the visible and even near-infrared regions. researchgate.netnih.gov These molecules can function as highly efficient photoinitiators for free radical and cationic polymerization, which is crucial for applications like 3D printing and photocurable coatings. mdpi.com The 4-chloro and 2-phenyl groups can be modified to fine-tune the absorption spectrum and photochemical reactivity.

Non-Linear Optics (NLO): D-π-A molecules based on the indenedione scaffold have shown promise as materials for NLO applications due to their large two-photon absorption cross-sections. nih.gov Research in this area would involve synthesizing derivatives where the 2-phenyl ring is functionalized with strong electron-donating groups to maximize the intramolecular charge transfer character, a key requirement for high NLO response.

The table below summarizes potential material applications and the role of the compound's structural features.

Table 2: Potential Material Science Applications

Application Area Key Property Role of this compound
Organic Field-Effect Transistors (OFETs) Electron-accepting, charge transport Core acceptor unit; chlorine atom lowers LUMO for n-type behavior.
Photopolymerization Strong visible light absorption Acts as a photosensitizer/photoinitiator in multi-component systems.
Organic Photovoltaics (OPVs) Electron acceptor Potential non-fullerene acceptor; properties tunable via halogenation.
Non-Linear Optics (NLO) Large two-photon absorption Core acceptor in D-π-A chromophores.
Dyes and Pigments Tunable absorption spectrum Chromophoric core with broad absorption tunable by substituents.

By systematically exploring these advanced research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in both fundamental chemistry and applied materials science.

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